1-Benzyl D-Aspartate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

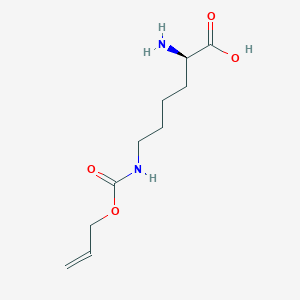

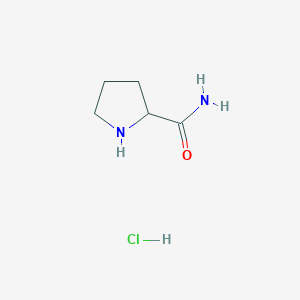

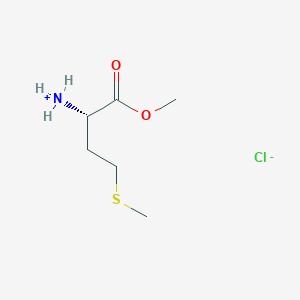

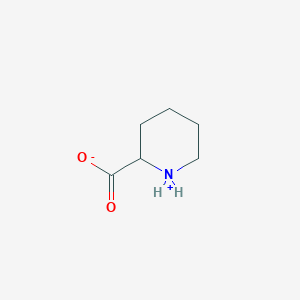

1-Benzyl D-Aspartate is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins .

Synthesis Analysis

The synthesis of 1-Benzyl D-Aspartate involves the use of Pseudomonas dacunhae L-aspartate β-decarboxylase . The NMR data provided suggests the formation of the compound .Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl D-Aspartate derivatives are primarily focused on the synthesis of various amino acid derivatives through cyclization and alkylation reactions.Physical And Chemical Properties Analysis

1-Benzyl D-Aspartate is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación

-

Amino Acid Derivative Research : As an aspartic acid derivative, “1-Benzyl D-Aspartate” could be used in research related to amino acids and their derivatives . This could involve studying the compound’s chemical behavior, reactivity, and potential uses in various reactions.

-

Ergogenic Supplements : Amino acids and their derivatives, including “1-Benzyl D-Aspartate”, have been commercially used as ergogenic supplements . They are recognized to be beneficial as ergogenic dietary substances .

-

Peptide Synthesis : “1-Benzyl D-Aspartate” could potentially be used in peptide synthesis . As an amino acid derivative, it could be used to create custom peptides for research purposes .

-

Enantiomer Research : “1-Benzyl D-Aspartate” can be used in the study of enantiomers, which are molecules that are mirror images of each other . This research can be important in many fields, including drug development, as the different enantiomers of a molecule can have different biological effects .

-

Synthesis of D-Amino Acids : “1-Benzyl D-Aspartate” could potentially be used in the enzymatic synthesis of D-amino acids . D-amino acids are increasingly used as building blocks to produce pharmaceuticals and fine chemicals .

-

Biocatalysis : “1-Benzyl D-Aspartate” could be used in biocatalysis, which involves the use of natural catalysts, such as protein enzymes, to conduct chemical reactions . This could involve creating cascade reactions, where multiple reactions happen in a sequence or in parallel .

-

Protein Engineering : “1-Benzyl D-Aspartate” could be used in protein engineering research . This field involves the design and construction of new proteins with desired functionalities .

-

Stereoselective Reactions : “1-Benzyl D-Aspartate” could be used in research involving stereoselective reactions . These are chemical reactions where one stereoisomer is preferred over another, which can be important in the production of pharmaceuticals .

Safety And Hazards

While specific safety and hazards data for 1-Benzyl D-Aspartate is not available, it’s important to note that aspartame, a related compound, has been associated with neuropsychiatric effects and neurotoxicity due to its ability to activate glutamate receptors, as well as carcinogenic risks due to the increased production of reactive oxygen species .

Propiedades

IUPAC Name |

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426407 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl D-Aspartate | |

CAS RN |

6367-42-6 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.